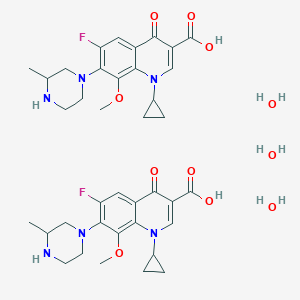

Gatifloxacin sesquihydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H22FN3O4.3H2O/c2*1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;;;/h2*7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);3*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJMZKDEVNTXHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50F2N6O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180200-66-2 |

Source

|

| Record name | Gatifloxacin sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-1-cyclopropyl-6-fluoro-1, 4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolicarboxylic acid sesquihydrate. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GATIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4618BD7KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gatifloxacin Sesquydrate: A Comprehensive Technical Guide to its Crystalline Structures and Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is a potent broad-spectrum antimicrobial agent effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its therapeutic efficacy is intrinsically linked to its solid-state properties, particularly its crystalline structure. The ability of gatifloxacin to exist in multiple crystalline forms, known as polymorphs, as well as hydrated forms (pseudopolymorphs), significantly influences its physicochemical properties such as solubility, stability, and bioavailability.[1][4] This technical guide provides an in-depth analysis of the crystalline structure and various forms of gatifloxacin, with a primary focus on the commercially relevant sesquihydrate form.

Gatifloxacin was initially developed as a hemihydrate, which was found to be hygroscopic, leading to issues with tablet disintegration and dissolution.[1] Subsequently, a more stable sesquihydrate form was developed and utilized in the marketed tablet formulation.[1] Further research has revealed a complex polymorphic landscape for gatifloxacin, with numerous crystalline forms identified, including a pentahydrate and at least twelve other polymorphic or pseudopolymorphic forms.[1][4][5] Understanding the characteristics of these different forms is critical for drug development, formulation, and ensuring consistent product quality and performance.

Crystalline Forms of Gatifloxacin

Gatifloxacin exhibits a rich polymorphism, with numerous crystalline forms identified and characterized. These forms are primarily hydrates and solvates, each possessing a unique crystal lattice and, consequently, distinct physical properties. The following tables summarize the key crystallographic data for various identified forms of gatifloxacin, primarily derived from patent literature.

Table 1: X-Ray Powder Diffraction (XRPD) Data for Gatifloxacin Crystalline Forms

| Form Designation | Characteristic 2θ Peaks (±0.2°) | Reference |

| Sesquihydrate | Data not explicitly provided in a consolidated list in the searched literature. It is the established commercial form. | [4][5][6] |

| Form A | 6.4, 12.8, 16.4, 17.3, 19.4 | [4] |

| Form B | 9.2, 10.6, 11.9, 18.4, 25.0 | [4] |

| Form C | Not explicitly listed, but derivable from Form B or I. | [4] |

| Form D | 8.2, 14.4, 19.0, 21.4, 21.9, 23.1 | [4] |

| Form E1 | 7.1, 7.3, 10.8, 15.7, 16.4, 18.1 | [4] |

| Form F | 8.0, 14.2, 18.7, 21.8, 23.0 | [4] |

| Form G | 17.2, 17.6 | [4] |

| Form H | 6.6, 13.2, 19.6, 19.9 | [4] |

| Form I | 6.5, 7.1, 12.8, 17.2, 19.3, 21.0 | [4] |

| Form J | 6.7, 11.3, 13.8, 16.4 | [6] |

| Form L | 17.2 | [6] |

| Form M | 8.8, 14.1, 17.6, 18.2, 22.0, 22.6 | [6] |

| Form Q | 6.8, 7.1, 11.1, 15.5, 17.4 | [6] |

| Form S | 9.3, 11.0, 12.0, 14.5, 18.6, 21.2 | [6] |

| Form T1 | 7.4, 8.9, 9.6, 11.4, 12.2, 12.9, 14.1, 21.2, 21.8, 24.1, 26.0 | [6] |

| Form X | 13.4, 14.8, 17.6, 19.6, 20.0 | [5] |

| Form Y | 13.9, 14.8, 16.1 | [5] |

| Anhydrous Form I | 7.763, 10.196, 12.854, 13.615, 14.112, 14.932, 16.333, 17.013, 19.722, 20.491, 21.456, 23.593, 23.765, 24.44, 25.927, 27.558, 28.65, 30.496, 30.872, 31.477 | [7] |

| Anhydrous Form II | 5.931, 11.248, 11.906, 12.426, 14.116, 15.833, 16.276, 17.991, 18.667, 19.646, 21.073, 21.507, 22.509, 23.249, 24.287, 24.943, 26.918, 27.571, 27.807, 28.504, 29.389, 39.841 | [7] |

Table 2: Thermal Analysis Data for Gatifloxacin Crystalline Forms

| Form Designation | Differential Scanning Calorimetry (DSC) Data | Thermogravimetric Analysis (TGA) Data | Reference |

| Sesquihydrate | A sharp endothermic melting peak is observed around 183.88°C.[8] | Exhibits a weight loss corresponding to 1.5 moles of water. | [4][5] |

| Form A | A typical DSC thermogram is presented in the reference. | Loss on drying can be as high as 65%. | [4] |

| Form B | A typical DSC thermogram is presented in the reference. | A typical TGA thermogram is presented in the reference. | [4] |

| Form C | A typical DSC thermogram is presented in the reference. | A typical TGA thermogram is presented in the reference. | [4] |

| Form F | A typical DSC thermogram is presented in the reference. | A typical TGA thermogram is presented in the reference. | [4] |

| Form G | A typical DSC thermogram is presented in the reference. | A typical TGA thermogram is presented in the reference. | [4] |

| Form H (Toluene Solvate) | A typical DSC thermogram is presented in the reference. | Not specified. | [4] |

| Form I | A typical DSC thermogram is presented in the reference. | A typical TGA thermogram is presented in the reference. | [4] |

| Form X | A characteristic endothermic peak is observed. | Not specified. | [5] |

| Form Y | Characteristic endotherms that peak at about 92°C and 188°C. | Not specified. | [5] |

| Anhydrous Form I | Endotherm at 188.35°C. | Total weight loss of 0.6% at a temperature range of 0-250°C.[7] | [7] |

| Anhydrous Form II | Endotherm at 187.71°C. | Not specified. | [7] |

Experimental Protocols

The characterization of gatifloxacin's crystalline forms relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Preparation of Crystalline Forms

The generation of different polymorphic and pseudopolymorphic forms of gatifloxacin is highly dependent on the crystallization conditions, including the choice of solvent, temperature, and cooling rate.

-

Objective: To prepare various crystalline forms of gatifloxacin for characterization.

-

General Procedure:

-

Slurry Conversion: Suspend gatifloxacin in a selected solvent (e.g., isopropanol for Form A, ethanol or 1-butanol for Form B, toluene for Form H) at ambient temperature.[4] The slurry is agitated for a specified duration (e.g., 8 to 36 hours for Form H) to allow for solvent-mediated transformation.[4] The resulting crystalline solid is then isolated by filtration and dried.

-

Recrystallization: Dissolve gatifloxacin in a suitable solvent or solvent mixture (e.g., a 90:10 v/v mixture of methanol and water for Form F) at an elevated temperature to achieve saturation.[4] The solution is then cooled, often to ambient temperature or below, to induce crystallization. The crystals are collected by filtration and dried under controlled conditions.

-

Drying: Certain forms can be obtained by drying other forms under specific conditions. For example, Form G can be prepared by drying Form A or Form F at approximately 50°C.[4]

-

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and characterization of crystalline solids. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific form.

-

Objective: To obtain the characteristic XRPD pattern for each crystalline form of gatifloxacin.

-

Methodology:

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder. Care should be taken to minimize preferred orientation of the crystals, which can alter the relative intensities of the diffraction peaks.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a specific 2θ range (e.g., 2° to 40°). The scan speed, step size, and other instrumental parameters are optimized to obtain a high-quality diffraction pattern.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to determine the positions and relative intensities of the diffraction peaks. These are then compared to reference patterns to identify the crystalline form.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

-

Objective: To determine the thermal properties (e.g., melting point, enthalpy of fusion) of the different crystalline forms of gatifloxacin.

-

Methodology:

-

Sample Preparation: A few milligrams (typically 1-5 mg) of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated with a standard of known melting point and enthalpy of fusion, such as indium.

-

Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C) under a nitrogen purge. An empty sealed pan is used as a reference.

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic (melting) and exothermic (crystallization) events. The peak temperature of an endotherm is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the water or solvent content of a crystalline material.

-

Objective: To quantify the amount of water or solvent in the crystalline forms of gatifloxacin.

-

Methodology:

-

Sample Preparation: A few milligrams of the sample are placed in a tared TGA pan.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range in a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the temperature at which weight loss occurs and the percentage of weight loss. This information is used to calculate the stoichiometry of hydrates or solvates.

-

Visualization of Key Processes

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Gatifloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][9] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[2][3][9] By targeting these enzymes, gatifloxacin disrupts these vital cellular processes, leading to bacterial cell death.

Caption: Gatifloxacin's mechanism of action.

Experimental Workflow for Characterization of Gatifloxacin Crystalline Forms

The identification and characterization of a new crystalline form of gatifloxacin follows a systematic workflow, employing a combination of analytical techniques to elucidate its structure and properties.

Caption: Characterization workflow for gatifloxacin.

Conclusion

The crystalline structure of gatifloxacin is a critical attribute that dictates its performance as a pharmaceutical agent. The existence of numerous polymorphic and pseudopolymorphic forms, including the therapeutically important sesquihydrate, necessitates a thorough understanding and rigorous control of its solid-state chemistry. This guide has provided a comprehensive overview of the known crystalline forms of gatifloxacin, summarizing the available crystallographic and thermal analysis data. The detailed experimental protocols offer a foundation for researchers and drug development professionals to effectively characterize and control the solid form of gatifloxacin, ultimately ensuring the development of safe, stable, and efficacious drug products. The visualization of the mechanism of action and the characterization workflow further aids in comprehending the key aspects of gatifloxacin's properties and analysis.

References

- 1. Case Study 4: Gatifloxacin - Crystalline Form Changes With A Licensed Compound - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US7423153B2 - Crystalline forms of gatifloxacin - Google Patents [patents.google.com]

- 5. US7301024B2 - Crystalline forms of gatifloxacin and processes for preparation - Google Patents [patents.google.com]

- 6. WO2004012739A1 - Novel crystalline forms of gatifloxacin - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]

Gatifloxacin sesquihydrate solubility profile in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of gatifloxacin sesquihydrate, a fourth-generation fluoroquinolone antibiotic. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing formulation strategies, bioavailability, and therapeutic efficacy. This document compiles quantitative solubility data from various sources, details relevant experimental protocols, and presents a visual workflow for solubility determination.

Core Solubility Data

The solubility of this compound has been investigated in a range of aqueous and organic solvents. The following tables summarize the available quantitative data to facilitate easy comparison.

Aqueous and pH-Dependent Solubility

This compound's solubility in aqueous media is notably pH-dependent.

| Solvent System | pH | Temperature (°C) | Solubility |

| Water | 2-5 | Not Specified | 40-60 mg/mL |

| Water | 4 | Not Specified | 60 mg/mL[1] |

| Water | Not Specified | Not Specified | 0.631 mg/mL[2] |

| 100 mM Hydrochloric Acid | 1.2 | Not Specified | Not Specified (Used for UV-spectrophotometry)[3][4] |

| 100 mM Phosphate Buffer | 7.4 | Not Specified | Not Specified (Used for UV-spectrophotometry)[3][4] |

| 1:1 DMF:PBS | 7.2 | Not Specified | ~0.5 mg/mL[5] |

| Water for Injection | 6.4 | Not Specified | 2.60 ± 0.3 mg/mL[6] |

Organic Solvents and Other Media

The solubility in various organic solvents and lipid-based systems has also been characterized.

| Solvent/Medium | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified (Warmed) | ~1 mg/mL[5] |

| Dimethylformamide (DMF) | Not Specified | ~10 mg/mL[5] |

| Acetic Acid | Not Specified | Freely Soluble[7] |

| Ethanol | Not Specified | Slightly Soluble[7] |

| Methanol | Not Specified | Soluble (Used for analysis)[8][9] |

| Oleic Acid | 25 ± 0.5 | 155.0 ± 0.3 mg/mL[10] |

| Precirol® ATO 5 | 80 ± 0.5 | 80.0 ± 1.3 mg/g[10] |

| Geleol™ | 80 ± 0.5 | 53.0 ± 1.6 mg/g[10] |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The following are detailed methodologies for key experiments cited in the literature for this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12][13]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., purified water, buffer of specific pH, organic solvent)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[14] The presence of undissolved solid should be confirmed at the end of the shaking period.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.

-

Sample Preparation for Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of gatifloxacin in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Analytical Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and straightforward method for quantifying the concentration of a chromophoric compound like gatifloxacin.

Objective: To determine the concentration of this compound in a solution by measuring its absorbance of ultraviolet light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound reference standard

-

Solvent used for solubility determination (as blank)

-

Volumetric flasks and pipettes

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a UV wavelength range (e.g., 200-400 nm) to determine the λmax. For gatifloxacin, λmax has been reported at approximately 286 nm in phosphate buffer (pH 7.4), 292 nm in hydrochloric acid (pH 1.2), and 295 nm in methanol.[3][4][8]

-

Preparation of Standard Solutions: Accurately weigh a known amount of this compound reference standard and dissolve it in the solvent to prepare a stock solution of known concentration. Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

Calibration Curve Generation: Measure the absorbance of each standard solution at the predetermined λmax using the solvent as a blank. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it), in accordance with Beer-Lambert's law.

-

Sample Analysis: Measure the absorbance of the diluted sample solution from the solubility experiment at the same λmax.

-

Concentration Calculation: Determine the concentration of gatifloxacin in the sample solution by interpolating its absorbance value on the calibration curve or by using the equation of the linear regression from the calibration plot.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and sensitive method for the quantification of gatifloxacin, especially in complex matrices.

Objective: To separate and quantify this compound in a solution with high specificity and sensitivity.

Materials:

-

HPLC system with a UV detector

-

C18 analytical column

-

This compound reference standard

-

HPLC-grade solvents for the mobile phase (e.g., acetonitrile, methanol, water)

-

Buffers and reagents for mobile phase preparation (e.g., phosphate buffers, phosphoric acid)

-

Volumetric flasks and pipettes

-

Syringe filters for sample preparation

Procedure:

-

Method Setup:

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., disodium hydrogen phosphate buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 75:25, v/v). The pH of the aqueous phase is typically adjusted (e.g., to 3.3 with orthophosphoric acid).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: The UV detector is set to a wavelength where gatifloxacin has strong absorbance, such as 293 nm.

-

Column: A reverse-phase C18 column is commonly used.

-

-

Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent. From the stock solution, prepare a series of standard solutions of known concentrations.

-

Calibration Curve Generation: Inject equal volumes of each standard solution into the HPLC system and record the peak area from the resulting chromatograms. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Filter the diluted sample solution from the solubility experiment through a syringe filter and inject it into the HPLC system.

-

Concentration Calculation: Determine the concentration of gatifloxacin in the sample by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. New, simple and validated UV-spectrophotometric methods for the estimation of gatifloxacin in bulk and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Transporter targeted gatifloxacin prodrugs: Synthesis, permeability, and topical ocular delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. ijpsonline.com [ijpsonline.com]

- 9. scispace.com [scispace.com]

- 10. Gatifloxacin Loaded Nano Lipid Carriers for the Management of Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. who.int [who.int]

Gatifloxacin Sesquihydrate for Ophthalmic Infections: A Technical Guide

Introduction

Gatifloxacin is a fourth-generation 8-methoxyfluoroquinolone antibiotic utilized in the treatment of ophthalmic infections.[1][2] Its broad-spectrum bactericidal activity makes it an effective option for bacterial conjunctivitis caused by a range of Gram-positive and Gram-negative pathogens.[1][3] Formulated as a sterile, preserved aqueous solution (typically 0.5%), it is designed for topical ocular administration.[4][5] This guide provides a detailed overview of its mechanism, efficacy, and the experimental protocols used in its evaluation for researchers and drug development professionals.

Core Mechanism of Action

Gatifloxacin's antibacterial effect stems from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][6] In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for the replication, transcription, and repair of bacterial DNA.[1] In Gram-positive bacteria, the primary target is topoisomerase IV, which plays a key role in partitioning chromosomal DNA during cell division.[1] By targeting both enzymes, gatifloxacin disrupts vital cellular processes, leading to rapid bacterial cell death.[1][7] This dual-targeting mechanism is thought to reduce the likelihood of microbial resistance development, as simultaneous mutations in the genes for both enzymes are required.[3]

Quantitative Efficacy Data

The clinical and microbiological efficacy of gatifloxacin has been established through numerous in vitro studies and clinical trials.

Gatifloxacin demonstrates potent activity against a wide array of ocular pathogens. Studies have consistently shown high susceptibility rates for both Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Susceptibility of Ocular Isolates to Gatifloxacin

| Bacterial Group | Susceptibility Rate (%) | Source |

|---|---|---|

| Gram-positive Strains | 99% | [8][9] |

| Gram-negative Strains | 92% | [8][9] |

| Corneal Isolates (Overall) | 100% | [10] |

| Conjunctival Isolates (Overall) | 98.1% - 100% |[10] |

Note: Susceptibility is based on systemic breakpoints (MIC ≤ 2 µg/mL), though the correlation with ophthalmological efficacy has not been formally established.[11][12]

Randomized, double-masked, multicenter clinical trials have confirmed the superiority of gatifloxacin ophthalmic solution over vehicle in treating bacterial conjunctivitis.[4]

Table 2: Clinical and Microbiological Outcomes in Bacterial Conjunctivitis Trials (Day 6)

| Outcome | Gatifloxacin 0.5% Group | Vehicle (Placebo) Group |

|---|---|---|

| Clinical Success Rate | 58% (193/333) | 45% (148/325) |

| Microbiological Eradication Rate | 90% (301/333) | 70% (228/325) |

Source: Data from two pivotal clinical trials.[4][5]

Experimental Protocols

The data presented are derived from standardized and rigorously controlled experimental methodologies.

The in vitro activity of gatifloxacin against ocular isolates is determined using established methods such as broth microdilution or disk diffusion, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

-

Isolate Collection: Bacterial isolates are recovered from patients with clinical diagnoses of keratitis, conjunctivitis, or endophthalmitis.[13]

-

Culture and Identification: Isolates are cultured on appropriate media (e.g., blood agar, chocolate agar) and identified using standard microbiological techniques.[14]

-

Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Susceptibility Testing:

-

Disk Diffusion: A 5-µg gatifloxacin disk is placed on an agar plate swabbed with the bacterial suspension. The plate is incubated, and the diameter of the inhibition zone is measured. Zone sizes of ≥18 mm are considered susceptible, while ≤14 mm are considered resistant.[11]

-

Broth Microdilution/E-test: Serial dilutions of gatifloxacin are prepared in microtiter plates or on an E-test strip. The bacterial suspension is added, and after incubation, the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth.[11][13]

-

-

Quality Control: Reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are tested concurrently to ensure the accuracy of the results.[11]

Efficacy in humans is evaluated through randomized, controlled clinical trials designed to assess both clinical and microbiological outcomes.

-

Patient Enrollment: Patients (typically 1 year of age and older) with a clinical diagnosis of bacterial conjunctivitis, characterized by signs like purulent discharge and conjunctival hyperemia, are enrolled.[4][15] Conjunctival cultures are taken at baseline to confirm the presence of a causative pathogen.

-

Randomization: Patients are randomly assigned to receive either gatifloxacin ophthalmic solution (e.g., 0.5%) or a vehicle (placebo) in a double-masked fashion.[4][16]

-

Dosing Regimen: A typical dosing schedule is:

-

Efficacy Assessment:

-

Primary Endpoints: The primary measures of success, typically assessed on Day 6 or 7, are clinical cure and microbiological eradication.[4][15]

-

Clinical Cure: Defined as the complete resolution of key signs and symptoms, such as a score of '0' (absent) for both conjunctival discharge and hyperemia.[4][15]

-

Microbiological Eradication: Defined as the absence of the baseline pathogen in the conjunctival culture taken at the final visit.[1][15]

-

-

Safety Evaluation: Adverse events are monitored and recorded throughout the study. The most common reported reactions include eye irritation, eye pain, and dysgeusia (taste disturbance).[2][4]

Pharmacokinetics and Formulation

Following topical administration, gatifloxacin penetrates ocular tissues. However, systemic absorption is minimal. In a study involving healthy volunteers receiving gatifloxacin 0.5% ophthalmic solution, serum gatifloxacin levels were below the lower limit of quantification (5 ng/mL) at all time points, indicating a low risk of systemic side effects.[4][5]

Table 3: Ocular Tissue Concentrations after Topical Administration (Human, Post-Keratoplasty)

| Parameter | Gatifloxacin 0.3% | Source |

|---|---|---|

| Stromal Cmax (µg/g) | 15.7 | [18][19] |

| Stromal AUC₀₋₂ (µg·h/g) | 13.6 | [18][19] |

| Aqueous Humor Cmax (µg/mL) | 0.3 | [18] |

| Aqueous Humor AUC₀₋₂ (µg·h/mL) | 0.4 |[18] |

Note: This study compared 0.3% gatifloxacin with 0.5% moxifloxacin.[18]

Gatifloxacin ophthalmic solution is a sterile, preserved aqueous formulation.

Table 4: Typical Composition of Gatifloxacin 0.5% Ophthalmic Solution

| Component | Concentration / Value | Purpose |

|---|---|---|

| Gatifloxacin | 0.5% (5 mg/mL) | Active Ingredient |

| Benzalkonium Chloride | 0.005% | Preservative |

| Edetate Disodium | Varies | Chelating Agent |

| Sodium Chloride | Varies | Tonicity Agent |

| Hydrochloric Acid / Sodium Hydroxide | As needed | pH Adjustment |

| Water for Injection | q.s. | Vehicle |

| pH | 5.1 - 5.7 | For solubility and comfort |

| Osmolality | 260 - 330 mOsm/kg | Isotonicity |

Source: Prescribing Information.[4][5]

References

- 1. Clinical use of gatifloxacin ophthalmic solution for treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. publications.aap.org [publications.aap.org]

- 7. Articles [globalrx.com]

- 8. Comparison of in vitro susceptibilities of ocular bacterial isolates to gatifloxacin and other topical antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aboonline.org.br [aboonline.org.br]

- 11. Gatifloxacin (AM-1155, CG 5501) susceptibility testing interpretive criteria and quality control guidelines for dilution and disk (5-microgram) diffusion methods. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. In vitro activity of fluoroquinolones against ocular bacterial isolates in São Paulo, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. A Study to Evaluate the Safety and Efficacy of Gatifloxacin for the Treatment of Bacterial Conjunctivitis | MedPath [trial.medpath.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Zymar, Zymaxid (gatifloxacin ophthalmic) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 18. Ocular penetration and pharmacokinetics of topical gatifloxacin 0.3% and moxifloxacin 0.5% ophthalmic solutions after keratoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Gatifloxacin Sesquihydrate: A Deep Dive into the Inhibition of DNA Gyrase and Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action is primarily mediated through the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, making them prime targets for antimicrobial agents.[1][4] This technical guide provides an in-depth analysis of the inhibitory mechanism of gatifloxacin sesquihydrate, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action: Dual Targeting of Essential Enzymes

Gatifloxacin's potent antibacterial effect stems from its ability to stabilize the transient double-stranded DNA breaks created by DNA gyrase and topoisomerase IV.[5] This action effectively traps the enzymes on the DNA, forming a stable drug-enzyme-DNA complex that blocks the progression of the replication fork and ultimately leads to cell death.[1][6]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[1][7] In most Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[7] Gatifloxacin binds to the A subunit of DNA gyrase, inhibiting its DNA re-ligation activity.[1]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, a critical step for proper chromosome segregation into daughter cells.[1][5] In many Gram-positive bacteria, topoisomerase IV is the preferential target.[7][8] Gatifloxacin interacts with the ParC (GrlA in S. aureus) subunit of topoisomerase IV.[8][9]

The dual-targeting nature of gatifloxacin contributes to its potent activity and may lower the frequency of resistance development, as mutations in both target enzymes are often required for high-level resistance.[8]

Mechanism of Gatifloxacin Inhibition.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of gatifloxacin is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The minimum inhibitory concentration (MIC) is also a critical measure, indicating the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Gatifloxacin IC50 Values against DNA Gyrase and Topoisomerase IV

| Bacterial Species | Enzyme | Gatifloxacin IC50 (µg/mL) | Reference |

| Staphylococcus aureus | DNA Gyrase | 3.01 | [9] |

| Topoisomerase IV | 6.09 | [9] | |

| Topoisomerase IV | 13.8 | [3] | |

| Streptococcus pneumoniae | DNA Gyrase | 19.4 - 25.9 | [10] |

| Topoisomerase IV | 4.05 - 7.27 | [10] | |

| Escherichia coli | DNA Gyrase | 0.109 | [3] |

| Enterococcus faecalis | DNA Gyrase | 5.60 | [11] |

| Topoisomerase IV | 4.24 | [11] |

Comparative IC50 Values of Fluoroquinolones against S. aureus Enzymes

| Quinolone | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) | Reference |

| Gatifloxacin | 3.01 | 6.09 | [9] |

| Ciprofloxacin | 13.5 | 5.76 | [9] |

| AM-1121 (C-8-H Gatifloxacin analog) | 17.3 | 5.90 | [9] |

| AM-1147 (C-3'-H Gatifloxacin analog) | 2.01 | 4.04 | [9] |

Note: The structural difference of a methoxy group at the C-8 position in gatifloxacin enhances its inhibitory activity against DNA gyrase compared to its C-8-H counterparts like ciprofloxacin.[9][10]

Minimum Inhibitory Concentrations (MIC) of Gatifloxacin against Various Pathogens

| Bacterial Species | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.063 | [9] |

| Staphylococcus aureus (ATCC 29213) | 0.03 - 0.12 | [12] |

| Streptococcus pneumoniae | 0.25 | [13] |

| Streptococcus viridans | 0.22 | [14] |

| Haemophilus influenzae | 0.031 | [13] |

| Pseudomonas aeruginosa | 1.28 | [14] |

| Pseudomonas aeruginosa (ATCC 27853) | 0.5 - 2 | [12] |

| Escherichia coli (ATCC 25922) | 0.008 - 0.03 | [12] |

| Enterococcus faecalis (ATCC 29212) | 0.12 - 1 | [12] |

| Mycobacterium tuberculosis (ATCC 35801) | 0.125 | [3] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of antibacterial agents. Below are methodologies for key experiments used to evaluate the efficacy of gatifloxacin.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Workflow for DNA Gyrase Supercoiling Assay.

Methodology:

-

Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed pBR322 plasmid DNA (e.g., 0.2-0.5 µg).[11]

-

Inhibitor Addition: Aliquot the reaction mixture into tubes. Add varying concentrations of gatifloxacin (dissolved in a suitable solvent like DMSO or water) to the experimental tubes and solvent only to the control tubes.

-

Enzyme Addition: Add a predetermined unit of purified DNA gyrase to each reaction tube.

-

Incubation: Incubate the reactions at 37°C for a specified time, typically 30 to 60 minutes.[11]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a protein denaturant (e.g., GSTEB: Glycerol, SDS, Tris-EDTA, Bromophenol Blue).

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The supercoiled DNA migrates faster than the relaxed DNA.

-

Quantification: Visualize the gel using a DNA stain (e.g., ethidium bromide). The intensity of the supercoiled and relaxed DNA bands is quantified to determine the concentration of gatifloxacin that inhibits 50% of the supercoiling activity (IC50).

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate catenated kinetoplast DNA (kDNA) into minicircles.

Methodology:

-

Reaction Setup: Prepare a reaction mixture with assay buffer, ATP, and kDNA (e.g., 0.4 µg).[11]

-

Inhibitor and Enzyme Addition: Add varying concentrations of gatifloxacin and a defined unit of purified topoisomerase IV.

-

Incubation: Incubate at 37°C for a set period.

-

Analysis: The reaction products are separated by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well.

-

Quantification: The IC50 is determined by the gatifloxacin concentration that results in a 50% reduction in the release of minicircles from the kDNA network.

DNA Cleavage Assay

This assay determines if a compound stabilizes the cleavage complex, leading to an accumulation of linearized plasmid DNA.

Workflow for DNA Cleavage Assay.

Methodology:

-

Reaction Setup: Incubate supercoiled plasmid DNA (e.g., pBR322) with DNA gyrase or topoisomerase IV in the presence of various concentrations of gatifloxacin. This reaction is typically performed in the absence of ATP for quinolones.[15][16]

-

Complex Trapping: After incubation (e.g., 30 minutes at 37°C), add SDS (to denature the enzyme) and Proteinase K (to digest the protein covalently attached to the DNA).[15]

-

Analysis: The DNA is then analyzed by agarose gel electrophoresis. Stabilization of the cleavage complex results in the appearance of a linear DNA band, which migrates slower than the supercoiled form.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using standardized methods, such as broth microdilution or agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Methodology (Broth Microdilution):

-

Preparation: Prepare a series of two-fold serial dilutions of gatifloxacin in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).[13]

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., approximately 5 x 10^5 CFU/mL).[13]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading: The MIC is the lowest concentration of gatifloxacin that completely inhibits visible growth of the organism.

Resistance Mechanisms

Bacterial resistance to gatifloxacin and other fluoroquinolones is a significant clinical concern. The primary mechanisms of resistance involve:

-

Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes (encoding DNA gyrase) and the parC and parE genes (encoding topoisomerase IV) are the most common resistance mechanisms.[8][17] These mutations reduce the binding affinity of the drug to its target enzymes.

-

Efflux Pumps: Overexpression of efflux pumps can actively transport gatifloxacin out of the bacterial cell, reducing its intracellular concentration and thus its efficacy.[1][17]

-

Plasmid-Mediated Resistance: The acquisition of resistance genes, such as qnr, on mobile genetic elements can also confer resistance by protecting DNA gyrase from quinolone inhibition.[17]

Conclusion

This compound is a potent antibacterial agent that functions by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV. Its dual-targeting mechanism, particularly the enhanced activity against DNA gyrase conferred by the C-8-methoxy group, contributes to its broad spectrum of activity. Understanding the quantitative measures of its inhibitory action, the experimental protocols for its evaluation, and the mechanisms of resistance is crucial for its effective use in clinical settings and for the development of new generations of fluoroquinolone antibiotics.

References

- 1. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 2. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 8. Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contribution of the C-8-Methoxy Group of Gatifloxacin to Inhibition of Type II Topoisomerases of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contribution of the 8-Methoxy Group to the Activity of Gatifloxacin against Type II Topoisomerases of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gatifloxacin (AM-1155, CG 5501) susceptibility testing interpretive criteria and quality control guidelines for dilution and disk (5-microgram) diffusion methods. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. inspiralis.com [inspiralis.com]

- 16. inspiralis.com [inspiralis.com]

- 17. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Gatifloxacin Sesquihydrate in Bacterial Conjunctivitis Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating gatifloxacin sesquihydrate in the context of bacterial conjunctivitis research. The information is intended to guide researchers in designing and conducting preclinical and clinical studies.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic that has demonstrated broad-spectrum efficacy against a variety of Gram-positive and Gram-negative bacteria responsible for ocular infections.[1][2] Its sesquihydrate form is utilized in ophthalmic solutions for the treatment of bacterial conjunctivitis.[3] The bactericidal action of gatifloxacin stems from its inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[1][3][4] This dual-targeting mechanism is thought to reduce the likelihood of microbial resistance development.[1]

Mechanism of Action Signaling Pathway

Gatifloxacin's primary mechanism of action involves the disruption of bacterial DNA synthesis. It targets two key enzymes: DNA gyrase, which is crucial for the replication, transcription, and repair of bacterial DNA, and topoisomerase IV, which plays a vital role in the partitioning of chromosomal DNA during bacterial cell division.[1][3][5] By inhibiting these enzymes, gatifloxacin effectively halts bacterial proliferation.

Caption: Mechanism of action of Gatifloxacin.

Preclinical Evaluation

In Vitro Susceptibility Studies

Objective: To determine the minimum inhibitory concentration (MIC) of gatifloxacin against common ocular pathogens.

Protocol:

-

Bacterial Isolates: Obtain clinical isolates of relevant bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, Haemophilus influenzae, and Pseudomonas aeruginosa from patients with bacterial conjunctivitis.[6]

-

Culture Media: Use appropriate culture media, such as Mueller-Hinton agar or broth, for susceptibility testing.

-

MIC Determination: Employ standard methods like broth microdilution or agar dilution as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure:

-

Prepare serial twofold dilutions of this compound in the appropriate medium.

-

Inoculate the dilutions with a standardized bacterial suspension.

-

Incubate at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of gatifloxacin that completely inhibits visible bacterial growth.

-

-

Data Analysis: Compare the MIC values of gatifloxacin with those of other relevant antibiotics. The MIC90, the concentration required to inhibit 90% of isolates, is a key metric.[6][7]

Table 1: In Vitro Susceptibility of Ocular Isolates to Gatifloxacin and Comparator Fluoroquinolones

| Bacterial Species | Gatifloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) |

| Staphylococcus epidermidis | 2.0 | 8.0 | 32.0 |

| Streptococcus pneumoniae | 0.25 | 1.0 | 1.0 |

Source: Data compiled from a clinical trial of gatifloxacin for bacterial conjunctivitis.[6]

In Vivo Animal Models

Objective: To evaluate the efficacy and safety of gatifloxacin ophthalmic solution in an animal model of bacterial conjunctivitis.

Protocol:

-

Animal Model: New Zealand White rabbits are a commonly used model.[1][8]

-

Induction of Conjunctivitis:

-

Anesthetize the rabbits.

-

Inoculate the conjunctival sac of one eye with a standardized suspension of a pathogenic bacterium (e.g., S. pneumoniae).

-

The contralateral eye can serve as a control.

-

-

Treatment:

-

After the development of clinical signs of conjunctivitis (e.g., redness, discharge), randomly assign rabbits to treatment groups:

-

Gatifloxacin ophthalmic solution (e.g., 0.3% or 0.5%)

-

Vehicle control

-

Comparator antibiotic

-

-

Administer one drop of the assigned treatment to the infected eye at specified intervals (e.g., two to four times daily) for a defined period (e.g., 5-7 days).[9][10]

-

-

Efficacy Assessment:

-

Clinical Scoring: Evaluate and score the signs of conjunctivitis (conjunctival hyperemia, discharge) daily.

-

Microbiological Culture: Collect conjunctival swabs at baseline and at the end of treatment to determine the bacterial load and eradication rate.

-

-

Safety Assessment: Monitor for any signs of ocular irritation or adverse reactions.

-

Pharmacokinetic Analysis: In separate studies, aqueous humor and corneal tissue can be collected at various time points after instillation to determine the ocular penetration and concentration of gatifloxacin.[8][11] High-performance liquid chromatography (HPLC) is a common analytical method for this purpose.[11][12]

Clinical Trial Protocol

Objective: To evaluate the safety and efficacy of this compound ophthalmic solution for the treatment of bacterial conjunctivitis in humans.

Study Design: A randomized, double-masked, multicenter, vehicle-controlled clinical trial.[7][9]

Patient Population: Patients aged 1 year and older with a clinical diagnosis of bacterial conjunctivitis, confirmed by a positive conjunctival culture.[3][7]

Table 2: Clinical Trial Dosing Regimen for Gatifloxacin Ophthalmic Solution (0.5%) [9][13]

| Treatment Day | Dosing Schedule |

| Day 1 | Instill one drop in the affected eye(s) every two hours while awake, up to 8 times. |

| Days 2-7 | Instill one drop in the affected eye(s) two to four times daily while awake. |

Protocol Workflow:

Caption: Clinical trial workflow for Gatifloxacin.

Efficacy Endpoints:

-

Primary: Clinical success, defined as the resolution of conjunctival hyperemia and conjunctival discharge at Day 6.[7][9][14]

-

Secondary:

Safety Assessments:

-

Adverse events (AEs) will be monitored and recorded throughout the study. The most common AEs reported include worsening of conjunctivitis, eye irritation, dysgeusia, and eye pain.[3][9]

-

Visual acuity and ophthalmic examinations will be performed at baseline and follow-up visits.

Table 3: Clinical Efficacy of Gatifloxacin 0.5% vs. Vehicle in Bacterial Conjunctivitis

| Outcome | Gatifloxacin 0.5% (n=333) | Vehicle (n=325) | P-value |

| Clinical Success at Day 6 | 58% (193/333) | 45% (148/325) | <0.001 |

| Microbiological Cure at Day 6 | Statistically superior to vehicle | - | <0.001 |

Source: Pooled data from two randomized, double-masked, multicenter clinical trials.[7][9]

Analytical Methods for Quantification

Objective: To accurately quantify the concentration of gatifloxacin in ophthalmic solutions and biological matrices.

High-Performance Liquid Chromatography (HPLC):

-

Principle: A robust and widely used method for the separation, identification, and quantification of gatifloxacin.[15][16]

-

Typical Conditions:

-

Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[16]

UV-Visible Spectrophotometry:

-

Principle: A simpler and more cost-effective method for the quantification of gatifloxacin in pharmaceutical formulations.[15][17]

-

Procedure:

-

Prepare a standard stock solution of gatifloxacin in a suitable solvent (e.g., purified water).[15]

-

Prepare a series of dilutions to create a calibration curve.

-

Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is around 286 nm for gatifloxacin.[15][17]

-

Calculate the concentration of gatifloxacin in the sample using the calibration curve.

-

-

Validation: The method should be validated for linearity, precision, accuracy, and selectivity.[15][17]

Conclusion

These application notes provide a framework for the experimental evaluation of this compound in the context of bacterial conjunctivitis. The detailed protocols for in vitro, in vivo, and clinical studies, along with the summarized data and analytical methods, offer a valuable resource for researchers in the field of ophthalmology and infectious diseases. Adherence to standardized methodologies is crucial for obtaining reliable and reproducible results.

References

- 1. Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical use of gatifloxacin ophthalmic solution for treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Gatifloxacin 0.5% administered twice daily for the treatment of acute bacterial conjunctivitis in patients one year of age or older - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Study of Ocular Pharmacokinetics of Gatifloxacin Between Continuous Lavage and Hourly Topical Instillation in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Gatifloxacin (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 11. Comparative Study of Ocular Pharmacokinetics of Topical 0.3% Gatifloxacin Eye Gel and Solution in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Gatifloxacin Ophthalmic Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. seer.ufrgs.br [seer.ufrgs.br]

- 16. pharmainfo.in [pharmainfo.in]

- 17. researchgate.net [researchgate.net]

Gatifloxacin Sesquihydrate: Application Notes and Protocols for Treating Multidrug-Resistant Streptococcus pneumoniae

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of gatifloxacin sesquihydrate in combating multidrug-resistant Streptococcus pneumoniae (MDR-S. pneumoniae). This document includes in-vitro activity data, detailed experimental protocols for susceptibility testing and in-vivo efficacy studies, and a summary of the underlying mechanism of action.

Introduction

Streptococcus pneumoniae is a leading cause of community-acquired pneumonia, meningitis, and otitis media.[1] The emergence of multidrug-resistant strains poses a significant therapeutic challenge.[2] Gatifloxacin, a fourth-generation fluoroquinolone, has demonstrated potent activity against a broad spectrum of bacteria, including MDR-S. pneumoniae.[3][4] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[3][5]

In-Vitro Activity of Gatifloxacin Against S. pneumoniae

Gatifloxacin has shown excellent in-vitro activity against various strains of S. pneumoniae, including those resistant to other classes of antibiotics such as penicillins and macrolides.

Table 1: Minimum Inhibitory Concentrations (MICs) of Gatifloxacin against S. pneumoniae Strains with Varying Resistance Profiles

| Strain Designation | Resistance Mechanism(s) | Ciprofloxacin MIC (mg/L) | Gatifloxacin MIC (mg/L) | Gatifloxacin MPC (mg/L) |

| Wild-type | None | 0.5 | 0.25 | 0.25 |

| Efflux | Efflux pump overexpression | 2 | 0.5 | 1 |

| parC mutant | S79F mutation in parC | 8 | 1 | 8 |

| parC mutant | S79T mutation in parC | 10 | 1 | 8 |

| gyrA mutant | S81F mutation in gyrA | 6 | 4 | 4 |

MPC: Mutant Prevention Concentration. Data compiled from in-vivo studies.[6][7]

A clinical study on outpatients with community-acquired pneumonia caused by S. pneumoniae reported a 100% susceptibility to gatifloxacin with an MIC90 of 0.5 µg/mL.[4] This study included strains resistant to penicillin, erythromycin, and tetracycline.[4]

Mechanism of Action

Gatifloxacin exerts its bactericidal effect by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[3] In S. pneumoniae, the primary target of gatifloxacin is DNA gyrase.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound analytical standard

-

S. pneumoniae isolates

-

Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C with 5% CO2)

Procedure:

-

Preparation of Gatifloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water with 0.1 N NaOH for initial dissolution, then diluted with water) to a concentration of 1 mg/mL.

-

Preparation of Bacterial Inoculum:

-

Culture S. pneumoniae isolates on a suitable agar medium (e.g., Trypticase soy agar with 5% sheep blood) and incubate at 35°C with 5% CO2 for 18-24 hours.

-

Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plates:

-

Perform serial twofold dilutions of the gatifloxacin stock solution in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.008 to 16 µg/mL).

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 35°C in a 5% CO2 atmosphere for 20-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of gatifloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: In-Vivo Efficacy in a Murine Pneumonia Model

This protocol describes a model to assess the in-vivo efficacy of gatifloxacin against S. pneumoniae.

Materials:

-

Immunocompetent or neutropenic mice (e.g., ICR strain)

-

S. pneumoniae strain of interest

-

This compound for oral administration

-

Anesthetic

-

Brain Heart Infusion (BHI) broth

-

Saline

-

Homogenizer

Procedure:

-

Animal Acclimatization: Acclimate mice for at least 3 days before the experiment with free access to food and water.

-

Induction of Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.

-

Preparation of Inoculum:

-

Grow the S. pneumoniae strain in BHI broth to mid-log phase.

-

Wash the bacterial cells with sterile saline and resuspend to a final concentration of approximately 10^7 CFU/mL.

-

-

Infection:

-

Anesthetize the mice.

-

Induce pneumonia by intranasal or intratracheal inoculation of the bacterial suspension (e.g., 50 µL).

-

-

Gatifloxacin Administration:

-

At a predetermined time post-infection (e.g., 2 hours), begin oral administration of gatifloxacin at various dosages (e.g., 10, 20, 40 mg/kg).

-

Administer the treatment at specified intervals (e.g., every 12 or 24 hours) for a defined duration (e.g., 48 hours). A human-like regimen equivalent to 400 mg once daily can be simulated.[6][7]

-

-

Assessment of Efficacy:

-

Bacterial Load: At the end of the treatment period, euthanize the mice, aseptically remove the lungs, and homogenize the tissue in sterile saline. Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of viable bacteria (CFU/lung).

-

Survival: Monitor a separate cohort of infected and treated mice for a defined period (e.g., 7 days) to assess survival rates.

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

-

Collect blood samples at various time points after gatifloxacin administration to determine serum drug concentrations.

-

Calculate PK/PD parameters such as the area under the concentration-time curve to MIC ratio (AUC/MIC). An AUC/MIC ratio of 30 to 40 has been shown to optimize bactericidal activity and survival in murine models.[8][9]

-

Conclusion

This compound demonstrates significant potential for the treatment of infections caused by multidrug-resistant Streptococcus pneumoniae. Its potent in-vitro activity, favorable pharmacodynamic profile, and proven in-vivo efficacy make it a valuable agent for further research and clinical consideration. The provided protocols offer standardized methods for evaluating the susceptibility of clinical isolates and the in-vivo efficacy of gatifloxacin in a preclinical setting.

References

- 1. Primary Targets of Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 4. Gatifloxacin used for therapy of outpatient community-acquired pneumonia caused by Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. vivexia.fr [vivexia.fr]

- 7. In vivo pharmacodynamic efficacy of gatifloxacin against Streptococcus pneumoniae in an experimental model of pneumonia: impact of the low levels of fluoroquinolone resistance on the enrichment of resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacodynamic Assessment of Gatifloxacin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacodynamic assessment of gatifloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Gatifloxacin Sesquihydrate in Ophthalmic Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its sesquihydrate form is commonly utilized in ophthalmic formulations for the treatment of bacterial conjunctivitis and other ocular infections.[2][3] Gatifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] This dual-targeting mechanism is believed to reduce the likelihood of microbial resistance development.[1] Commercially available as 0.3% (Zymar®) and 0.5% (Zymaxid®) ophthalmic solutions, gatifloxacin has demonstrated clinical efficacy and safety in treating bacterial conjunctivitis.[6][7]

This document provides detailed application notes and protocols relevant to the research and development of gatifloxacin sesquihydrate ophthalmic formulations. It covers its mechanism of action, formulation strategies for enhanced drug delivery, and key experimental protocols for evaluation.

Mechanism of Action

Gatifloxacin's antibacterial action is initiated by its entry into the bacterial cell, where it inhibits DNA gyrase and topoisomerase IV. DNA gyrase is crucial for the replication, transcription, and repair of bacterial DNA, while topoisomerase IV plays a key role in the partitioning of chromosomal DNA during cell division.[8] By inhibiting these enzymes, gatifloxacin disrupts essential cellular processes, leading to bacterial cell death.[5]

Physicochemical Properties

This compound is a crystalline powder, white to pale yellow in color.[9] Its solubility in water is pH-dependent.[9][10]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂FN₃O₄ · 1.5H₂O | [8] |

| Molecular Weight | 402.42 g/mol | [8] |

| Melting Point | Approx. 183°C | [9] |

| Solubility | Slightly soluble in ethanol and water, freely soluble in acetic acid. | [9] |

| Appearance | White to pale yellow crystalline powder. | [9] |

Ophthalmic Formulations and Clinical Efficacy

Standard ophthalmic solutions of gatifloxacin suffer from rapid precorneal elimination, necessitating frequent administration to maintain therapeutic concentrations.[3][11] To address this, advanced formulations such as in-situ gels and ocular inserts are being developed to provide sustained drug release.[12][13]

Commercially Available Formulations

| Formulation | Concentration | Dosing Regimen (Bacterial Conjunctivitis) |

| Zymar® | 0.3% | Days 1-2: 1 drop every 2 hours while awake (up to 8 times/day). Days 3-7: 1 drop 2-4 times daily while awake. |

| Zymaxid® | 0.5% | Day 1: 1 drop every 2 hours while awake (up to 8 times/day). Days 2-7: 1 drop 2-4 times daily while awake.[8] |

Clinical Efficacy Data

Clinical trials have demonstrated the superiority of gatifloxacin ophthalmic solutions over vehicle in treating bacterial conjunctivitis.

| Study (Formulation) | Clinical Success Rate (Gatifloxacin) | Clinical Success Rate (Vehicle/Placebo) | Microbiological Eradication (Gatifloxacin) | Microbiological Eradication (Vehicle/Placebo) | Reference |

| Phase III (Zymar® 0.3%) | 77% | 58% | 92% | 72% | [14] |

| Phase III (Zymaxid® 0.5%) | 58% | 45% | 90% | 70% | [14] |

A study comparing twice-daily (BID) versus four-times-daily (QID) dosing of 0.3% gatifloxacin found similar clinical cure rates, suggesting the potential for reduced dosing frequency.[14]

Experimental Protocols

Preparation of Gatifloxacin In-Situ Ocular Gel

This protocol describes the preparation of a pH-sensitive in-situ gel using carbopol and HPMC.

Materials:

-

This compound

-

Carbopol 934

-

Hydroxypropyl methylcellulose (HPMC K15M)

-

Disodium hydrogen phosphate

-

Citric acid

-

Benzalkonium chloride (preservative)

-

Purified water

Procedure: [15]

-

Disperse a specified amount of HPMC in purified water with stirring.

-

Sprinkle Carbopol 934 over the HPMC solution and allow it to hydrate overnight.

-

Stir the polymer solution using an overhead stirrer.

-

Dissolve buffer salts (disodium hydrogen phosphate, citric acid) in the solution.

-

In a separate container, dissolve gatifloxacin and benzalkonium chloride in a small amount of purified water.

-

Add the gatifloxacin solution to the polymer solution with continuous stirring.

-

Adjust the final volume with purified water.

-

Sterilize the formulation by autoclaving at 121°C for 20 minutes.

High-Performance Liquid Chromatography (HPLC) for Gatifloxacin Quantification

This protocol outlines a representative HPLC method for the determination of gatifloxacin in ophthalmic solutions.

Chromatographic Conditions:

-

Column: Zorbax Eclipse plus C18 (100 x 4.6 mm, 5µm)

-

Mobile Phase: Acetonitrile-methanol (70:30): Ammonium acetate buffer (20:80 v/v)

-

Flow Rate: 1.0 ml/min

-

Detection: UV at 288 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

Standard Solution Preparation:

-

Accurately weigh and dissolve gatifloxacin standard in the mobile phase to obtain a stock solution.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 160-250 µg/ml).

Sample Preparation (from eye drops):

-

Accurately weigh an amount of the eye drop formulation equivalent to a known concentration of gatifloxacin.

-

Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.

-

Dilute the solution with the mobile phase to a final concentration within the calibration range.

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the peak areas and calculate the concentration of gatifloxacin in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

In Vitro Drug Release Testing

This protocol describes a general method for evaluating the in vitro release of gatifloxacin from an ophthalmic formulation using a Franz diffusion cell.

Materials:

-

Franz diffusion cell apparatus

-

Synthetic membrane (e.g., cellulose acetate)

-

Simulated tear fluid (pH 7.4)

-

Gatifloxacin ophthalmic formulation

-

Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

-

Fill the receptor compartment with a known volume of pre-warmed simulated tear fluid, ensuring no air bubbles are trapped beneath the membrane.

-

Place a known quantity of the gatifloxacin formulation in the donor compartment.

-

Maintain the temperature of the apparatus at 37°C and stir the receptor medium continuously.

-

At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh, pre-warmed simulated tear fluid.

-

Analyze the withdrawn samples for gatifloxacin concentration using a validated analytical method such as HPLC.

-

Calculate the cumulative amount of drug released over time.

Ocular Irritation Testing (Draize Test)

This protocol provides a summary of the in vivo Draize eye irritation test in rabbits.

Animals:

-

Healthy albino rabbits

-

Instill a specified volume (e.g., 0.1 ml) of the gatifloxacin formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

-

Observe the eyes for signs of irritation at 24, 48, and 72 hours, and at 7 days post-instillation.

-

Score the responses for corneal opacity, iritis, and conjunctival redness according to the modified Draize scoring system.

-

Classify the formulation as non-irritant, irritant, or severe irritant based on the observed scores.

Sterility Testing

This protocol outlines the membrane filtration method for sterility testing of ophthalmic solutions as per USP <71>.

Materials:

-

Membrane filtration unit with a 0.45 µm pore size filter

-

Fluid Thioglycollate Medium (FTM)

-

Soybean-Casein Digest Medium (SCDM)

-

Sterile diluent/rinsing fluid

Procedure:

-

Aseptically filter a specified volume of the ophthalmic solution through the membrane filter.

-

Rinse the filter with a sterile diluent to remove any antimicrobial properties of the formulation.

-

Aseptically transfer the membrane filter to a suitable volume of FTM (for detection of anaerobic bacteria) and SCDM (for detection of aerobic bacteria and fungi).

-

Incubate the media for not less than 14 days.

-

Observe the media for any signs of microbial growth (turbidity). The absence of growth indicates that the product is sterile.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. [PDF] A Two-Step Optimization Approach: Validated RP-HPLC Method for Determination of Gatifloxacin and Dexamethasone in Ophthalmic Formulation. | Semantic Scholar [semanticscholar.org]

- 3. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ecetoc.org [ecetoc.org]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmahealthsciences.net [pharmahealthsciences.net]

- 13. pharmainfo.in [pharmainfo.in]

- 14. certified-laboratories.com [certified-laboratories.com]

- 15. Sterility Testing of Products (Solids, Liquids, Ophthalmic and Other Sterile Products) According to IP, BP and USP | Pharmaguideline [pharmaguideline.com]

Application Notes and Protocols for Gatifloxacin Sesquihydrate in Skin and Soft Tissue Infection Models

For Researchers, Scientists, and Drug Development Professionals